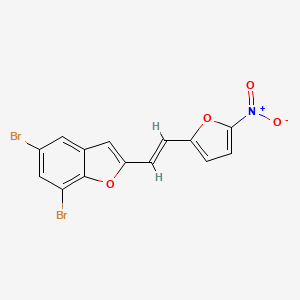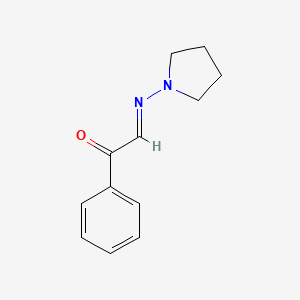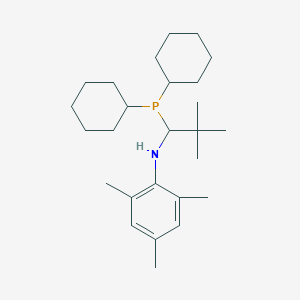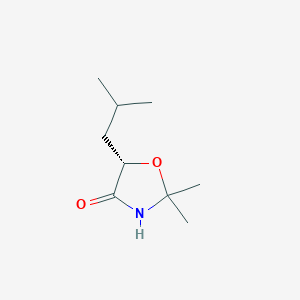
(S)-5-Isobutyl-2,2-dimethyloxazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Isobutyl-2,2-dimethyloxazolidin-4-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes an oxazolidinone ring substituted with isobutyl and dimethyl groups. It is often used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Isobutyl-2,2-dimethyloxazolidin-4-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-valinol with dimethyl carbonate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained around 60-80°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-Isobutyl-2,2-dimethyloxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction typically produces amino alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-5-Isobutyl-2,2-dimethyloxazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-5-Isobutyl-2,2-dimethyloxazolidin-4-one involves its role as a chiral auxiliary. It forms temporary covalent bonds with substrates, inducing chirality and facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reactions and substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-5-Isobutyl-2,2-dimethyloxazolidin-4-one: The enantiomer of the compound, used in similar applications but with different stereochemical outcomes.
(S)-4-Phenyl-2-oxazolidinone: Another chiral oxazolidinone used as a chiral auxiliary.
(S)-4-Benzyl-2-oxazolidinone: Similar in structure and used for asymmetric synthesis.
Uniqueness
(S)-5-Isobutyl-2,2-dimethyloxazolidin-4-one is unique due to its specific substituents, which provide distinct steric and electronic properties. These properties make it particularly effective in certain asymmetric synthesis reactions, offering advantages in terms of selectivity and yield compared to other chiral auxiliaries.
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
(5S)-2,2-dimethyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C9H17NO2/c1-6(2)5-7-8(11)10-9(3,4)12-7/h6-7H,5H2,1-4H3,(H,10,11)/t7-/m0/s1 |
InChI-Schlüssel |
WAYZWFUWJTUTFM-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)NC(O1)(C)C |
Kanonische SMILES |
CC(C)CC1C(=O)NC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine](/img/structure/B12880417.png)
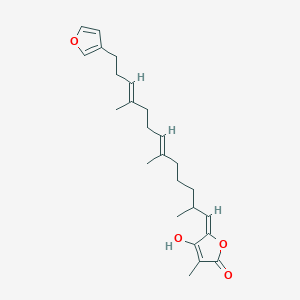


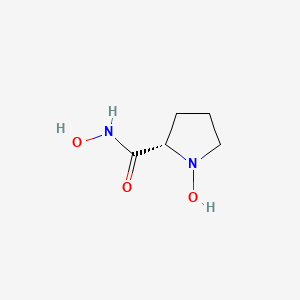
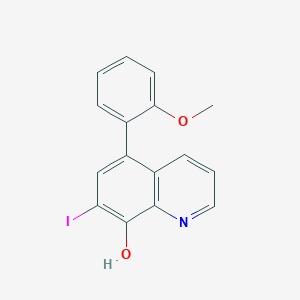


![1,4-Dimethyldibenzo[b,d]furan](/img/structure/B12880455.png)

